molecular formula C12H22N2O2 B1492005 3-(1-Hydroxyethyl)-1-prolylpiperidine CAS No. 2097944-16-4

3-(1-Hydroxyethyl)-1-prolylpiperidine

Cat. No.: B1492005
CAS No.: 2097944-16-4
M. Wt: 226.32 g/mol
InChI Key: UMLLNPNCNGIQLQ-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-1-prolylpiperidine is a piperidine derivative featuring a hydroxyethyl (-CH2CH2OH) substituent at the 3-position and a prolyl moiety (derived from the amino acid proline) at the 1-position. The hydroxyethyl group enhances hydrophilicity, influencing solubility and pharmacokinetic properties.

Properties

CAS No.

2097944-16-4

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(1-hydroxyethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-9(15)10-4-3-7-14(8-10)12(16)11-5-2-6-13-11/h9-11,13,15H,2-8H2,1H3

InChI Key

UMLLNPNCNGIQLQ-UHFFFAOYSA-N

SMILES

CC(C1CCCN(C1)C(=O)C2CCCN2)O

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CCCN2)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3-Chloro-1-ethylpiperidine hydrochloride ():

    • Substituent: Chlorine at the 3-position.
    • Chlorine’s electronegativity increases polarity but reduces solubility compared to hydroxyethyl.
    • Hydroxyethyl’s -OH group enables hydrogen bonding, enhancing aqueous solubility and metabolic stability .
  • 3-(Aminomethyl)-1-methylpiperidine (): Substituent: Aminomethyl (-CH2NH2) at the 3-position. The primary amine increases basicity (pKa ~10) and solubility in acidic conditions.

Conformational Rigidity and Bioactivity

  • 3-(1-Methyl-2-pyrrolidinyl)piperidine (): Substituent: A methylpyrrolidine group fused to piperidine. In contrast, the prolyl group in 3-(1-hydroxyethyl)-1-prolylpiperidine introduces a pyrrolidine ring with a carboxylic acid (if proline is linked via its carboxyl group), enabling ionic interactions in biological systems .
  • Tomopenem ():

    • Contains a 6-[(1R)-1-hydroxyethyl] group in a bicyclic β-lactam antibiotic.
    • The hydroxyethyl group stabilizes the molecule against enzymatic degradation, a property that may extend to this compound’s metabolic resistance .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Substituent(s) Key Features Potential Applications
This compound 3-hydroxyethyl, 1-prolyl High hydrophilicity, conformational rigidity, hydrogen-bonding capacity Drug candidates, enzyme inhibitors
3-Chloro-1-ethylpiperidine 3-chloro, 1-ethyl Moderate polarity, limited solubility Intermediate in organic synthesis
3-(Aminomethyl)-1-methylpiperidine 3-aminomethyl, 1-methyl High basicity, solubility in acidic media Ligands, catalysts
Tomopenem 6-(1-hydroxyethyl) in β-lactam Enzymatic stability, broad-spectrum antibiotic activity Antibacterial agents

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